molecular formula C16H13N3O B3841637 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one

5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B3841637
M. Wt: 263.29 g/mol
InChI Key: LRRQFRJWTWBUQO-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP belongs to the class of pyrazolones and has been investigated for its various pharmacological properties.

Mechanism of Action

5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one also inhibits the activity of lipoxygenase, which is involved in the production of leukotrienes, a group of inflammatory mediators.
Biochemical and Physiological Effects:
5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to inhibit the growth of cancer cells in vitro. 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its high purity and stability. 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one can be easily synthesized and purified, making it a reliable compound for research purposes. However, one limitation of using 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one is its potential toxicity, which needs to be carefully monitored during experiments.

Future Directions

There are several future directions for research on 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one. One area of interest is the development of 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one-based drugs for the treatment of inflammatory disorders and pain. Another potential application of 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one is in the treatment of neurodegenerative disorders. Further studies are needed to investigate the safety and efficacy of 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one in human clinical trials. Additionally, research is needed to explore the potential side effects of 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one and its interactions with other drugs.

Scientific Research Applications

5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential therapeutic applications in various fields. It has been investigated as an anti-inflammatory agent, an analgesic, and an anti-tumor agent. 5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one has also been studied for its neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

(4Z)-5-methyl-2-phenyl-4-(pyridin-3-ylmethylidene)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-12-15(10-13-6-5-9-17-11-13)16(20)19(18-12)14-7-3-2-4-8-14/h2-11H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRQFRJWTWBUQO-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-5-methyl-2-phenyl-4-(pyridin-3-ylmethylidene)-2,4-dihydro-3H-pyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one
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5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one
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5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one
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5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one
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5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
5-methyl-2-phenyl-4-(3-pyridinylmethylene)-2,4-dihydro-3H-pyrazol-3-one

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